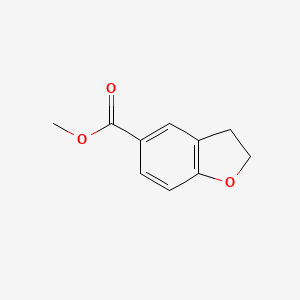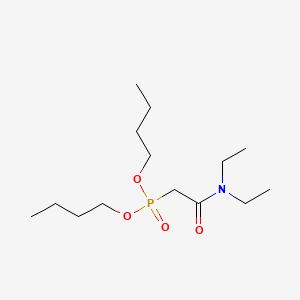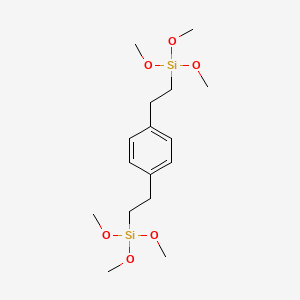
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE
Overview
Description
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is a specialty chemical compound with the molecular formula C16H30O6Si2This compound is primarily used as a silane coupling agent, which helps in improving the adhesion between organic polymers and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions with other silanes to form cross-linked networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Other silanes or silanols, typically under acidic or basic conditions.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Condensation: Cross-linked siloxane networks.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and composites.
Biology: Employed in the functionalization of biomolecules and surfaces for bioassays.
Medicine: Investigated for its potential in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The primary mechanism of action of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the formation of a stable, cross-linked network that enhances the adhesion between different materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to form strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(2-phenylethyl)silane: Similar in structure but with a phenylethyl group instead of a bis(trimethoxysilylethyl)benzene structure.
Trimethoxyphenylsilane: Contains a phenyl group instead of a bis(trimethoxysilylethyl)benzene structure.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a bicyclic structure instead of a bis(trimethoxysilylethyl)benzene structure.
Uniqueness
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is unique due to its bis(trimethoxysilylethyl)benzene structure, which provides enhanced cross-linking capabilities and improved adhesion properties compared to other similar compounds. This makes it particularly useful in applications requiring strong and durable bonds .
Properties
IUPAC Name |
trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFQBSQRZKWGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167114-69-4 | |
| Record name | Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167114-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50373514 | |
| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58298-01-4 | |
| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE (BTB) contribute to the creation of alkali-resistant water-repellent thin films?
A1: BTB plays a crucial role in forming a three-dimensional polymer network within the film structure when used in conjunction with fluoroalkylmethoxysilane via the sol-gel method []. The ethyl groups present in BTB molecules, particularly those close to the siloxane bonds, act as a shield, hindering the approach and subsequent attack of OH- ions on the siloxane bonds. This protective mechanism effectively enhances the film's resistance to alkaline degradation, making it suitable for applications like inkjet printer heads where exposure to alkaline inks is common.
Q2: How is this compound utilized in the development of materials for selective adsorption of nitroaromatic compounds?
A3: BTB is a crucial building block for creating periodic mesoporous organosilicas (PMOs) with enhanced selectivity for nitroaromatic compounds like trinitrotoluene (TNT) []. Incorporating BTB into the PMO structure alongside 1,2-bis(trimethoxysilyl)ethane helps to improve structural characteristics and provides sites for further modification. The material's selectivity can be further enhanced through molecular imprinting, a technique where the pore surfaces are tailored to recognize and bind specific target molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


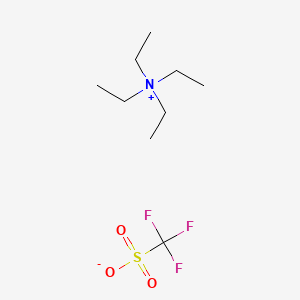
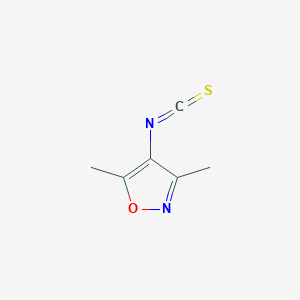

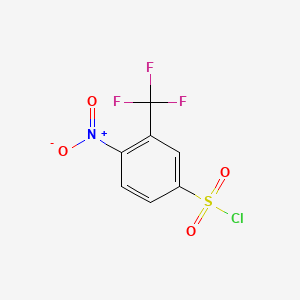

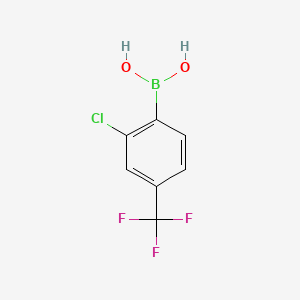
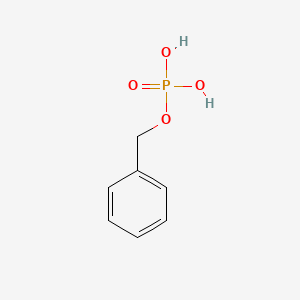

![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
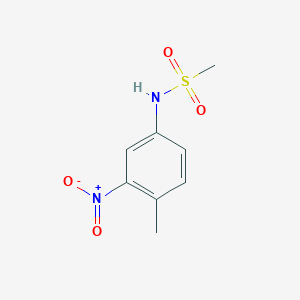
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)
